rel-(1R,4R)-4-Amino-2-chlorocyclohexanol
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Overview
Description
rel-(1R,4R)-4-Amino-2-chlorocyclohexanol: is a chiral compound with significant interest in various fields of chemistry and biology. Its unique structure, featuring both an amino group and a chlorine atom on a cyclohexanol ring, makes it a versatile intermediate in organic synthesis and a potential candidate for pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(1R,4R)-4-Amino-2-chlorocyclohexanol typically involves the following steps:
Starting Material: The synthesis often begins with cyclohexanone, which undergoes a series of transformations.
Amination: The amino group is introduced via nucleophilic substitution reactions, often using ammonia or amines under controlled conditions.
Hydroxylation: The hydroxyl group is introduced through oxidation reactions, commonly using oxidizing agents like hydrogen peroxide or peracids.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Batch Processes: Utilizing large reactors where each step is carried out sequentially.
Continuous Flow Processes: Where reagents are continuously fed into a reactor, and products are continuously removed, allowing for more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing
Properties
Molecular Formula |
C6H12ClNO |
---|---|
Molecular Weight |
149.62 g/mol |
IUPAC Name |
(1R,4R)-4-amino-2-chlorocyclohexan-1-ol |
InChI |
InChI=1S/C6H12ClNO/c7-5-3-4(8)1-2-6(5)9/h4-6,9H,1-3,8H2/t4-,5?,6-/m1/s1 |
InChI Key |
UBZIMNBFAIRRND-SPWIIUKKSA-N |
Isomeric SMILES |
C1C[C@H](C(C[C@@H]1N)Cl)O |
Canonical SMILES |
C1CC(C(CC1N)Cl)O |
Origin of Product |
United States |
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